2H-Indeno[4,5-D]oxazole
Description
Properties
CAS No. |
138261-51-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.172 |
IUPAC Name |
2H-cyclopenta[e][1,3]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-5-9-10(8(7)3-1)11-6-12-9/h1-5H,6H2 |
InChI Key |
QNUPZTMJGXBICU-UHFFFAOYSA-N |
SMILES |
C1N=C2C3=CC=CC3=CC=C2O1 |
Synonyms |
2H-Indeno[4,5-d]oxazole (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 2H-Indeno[4,5-D]oxazole with related fused heterocycles:
Key Observations :
- Fusion Position : The position of oxazole fusion (e.g., [4,5-d] vs. [4,5-g]) significantly alters electronic properties and bioactivity. For example, oxazolo[4,5-d]pyrimidines exhibit enzyme inhibition, while isoxazolo-pyridazine derivatives show distinct reactivity due to the pyridazine ring .
- Aromatic Systems: Indeno-oxazole’s extended π-system may enhance binding to biological targets compared to simpler fused systems like oxazole-indazole .
Chemical Reactivity
- Electrophilic Substitution: The oxazole ring in this compound is susceptible to electrophilic attack at the 2- and 4-positions, similar to other oxazole derivatives .
- Hydrogen Bonding : The nitrogen and oxygen atoms in the oxazole ring facilitate hydrogen bonding, crucial for interactions in biological systems .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2H-Indeno[4,5-d]oxazole derivatives?
- Methodological Answer : Synthesis requires multi-step strategies, often starting with fused indenyl-oxazole precursors. Key steps include:
- Ring closure : Use of POCl₃ for oxazole ring formation under reflux conditions (e.g., 105–110°C with Me₂NPh as a catalyst) .
- Functionalization : Amine substitution at specific positions via nucleophilic aromatic substitution (e.g., using primary/secondary amines in dioxane with triethylamine) .
- Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) to isolate pure derivatives .
- Critical Parameters : Reaction time, solvent polarity, and steric effects of substituents significantly impact yields.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., deshielded protons near electronegative groups) and cross-peak correlations in 2D experiments (HSQC, HMBC) .
- IR Spectroscopy : Identify characteristic C=N (1600–1680 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretches to confirm oxazole ring integrity .
- Data Contradictions : Discrepancies in peak splitting may arise from rotational isomerism; variable-temperature NMR can clarify dynamic behavior .
Q. What are the preliminary biological screening protocols for this compound derivatives?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay) and antiviral activity (e.g., plaque reduction against HSV-1) at concentrations ≤50 µM .
- Structure-Activity Relationships (SAR) : Compare EC₅₀ values of derivatives with varying substituents (e.g., electron-withdrawing groups at position 7 enhance antiviral potency) .
- Controls : Include reference compounds (e.g., acyclovir for antiviral studies) and solvent-only blanks .
Advanced Research Questions
Q. How can computational modeling (DFT/TD-DFT) predict the optoelectronic properties of this compound-based materials?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge-transfer efficiency (e.g., narrow bandgaps <3.0 eV suggest deep-blue emission for OLEDs) .
- TD-DFT : Simulate UV-vis absorption/emission spectra; match computed λₑₘ (e.g., 420–450 nm) with experimental photoluminescence data .
- Limitations : Solvent effects (PCM models) and basis-set selection (B3LYP/6-31G*) must be validated against empirical results .
Q. What strategies optimize reaction yields for low-solubility this compound intermediates?
- Methodological Answer :
- Solvent Engineering : Use polar aprotic solvents (DMSO, DMF) with microwave-assisted heating to enhance dissolution .
- Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Sonogashira) to improve regioselectivity .
- Workarounds : Generate soluble precursors (e.g., Boc-protected amines) that are deprotected post-synthesis .
Q. How to resolve contradictions in biological activity data across studies on this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and purity thresholds (>95% by HPLC) .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., fixed 48-hour exposure) .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., fatty acid amide hydrolase inhibition) .
Q. What advanced characterization techniques (XRD, MS) validate the crystallinity and stability of this compound complexes?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve π-π stacking distances (e.g., 3.5–4.0 Å) to assess intermolecular interactions .
- Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) with <5 ppm error to rule out degradation products .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to evaluate thermal stability for material applications .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
